molecular formula C11H11FO2 B1521153 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde CAS No. 1060817-40-4

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Cat. No. B1521153
CAS RN: 1060817-40-4
M. Wt: 194.2 g/mol
InChI Key: XCVYIQJSZQHJSE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a chemical compound with the molecular formula C11H11FO2 . It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceutical drugs . This aldehyde has applications in medicinal chemistry, drug discovery, and organic synthesis .


Molecular Structure Analysis

The InChI code for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is 1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.21 . It is a liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde: is a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new therapeutic agents. The fluorine atom in the compound can significantly alter the biological activity and metabolic stability of the synthesized drugs .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, this compound serves as a building block for constructing complex organic molecules. Its reactive aldehyde group allows for various chemical transformations, enabling the creation of diverse chemical libraries for high-throughput screening .

Drug Discovery: Lead Compound Optimization

The compound’s unique structure is utilized in drug discovery programs, particularly in the optimization of lead compounds. Its incorporation can improve the pharmacokinetic properties of potential drugs, making them more effective at reaching their targets .

Material Science: Fluorinated Polymer Development

The presence of a fluorophenyl group makes 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde a candidate for the development of fluorinated polymers. These polymers exhibit enhanced stability and resistance to solvents, acids, and bases .

Agricultural Chemistry: Pesticide Synthesis

This compound can be used in the synthesis of pesticides. The fluorine atom can confer increased insecticidal or herbicidal activity, which is crucial for developing new agricultural chemicals .

Analytical Chemistry: Fluorescent Probes

Due to its structural features, 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde can be modified to act as a fluorescent probe. Such probes are essential tools in biochemistry and cell biology for studying biological processes .

Safety And Hazards

Safety precautions should be followed when handling this compound, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation . Proper storage involves keeping it in a tightly sealed container away from heat, sparks, open flames, and incompatible materials . It is not for human consumption .

properties

IUPAC Name

3-(3-fluorophenyl)oxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYIQJSZQHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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